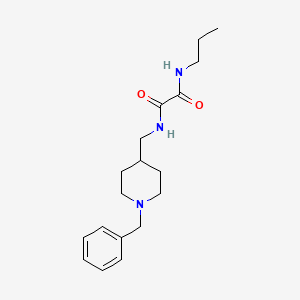
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has shown promising results in preclinical studies, and its potential applications in scientific research are still being explored.
Mechanism Of Action
DPA-714 binds selectively to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide, which is expressed in various cell types, including immune cells, glial cells, and neurons. N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 binds to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide with high affinity and has been shown to modulate N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide activity, leading to changes in cellular functions.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular functions, including inflammation, apoptosis, and cholesterol transport. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. DPA-714 has also been shown to induce apoptosis in cancer cells and modulate immune cell function.
Advantages And Limitations For Lab Experiments
DPA-714 has several advantages for lab experiments, including its high selectivity for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide and its potential applications in various fields of scientific research. However, DPA-714 has several limitations, including its complex synthesis process, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for DPA-714 research, including the development of new synthesis methods to improve its availability, the exploration of its potential applications in other fields of scientific research, and the development of new N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide ligands with improved selectivity and efficacy. Additionally, further studies are needed to understand the mechanisms underlying DPA-714's effects on cellular functions and to optimize its use in preclinical and clinical studies.
Synthesis Methods
The synthesis of DPA-714 involves several steps, including the reaction of 3-acetyl-7,8-dimethyl-1,2,3,4-tetrahydroquinoline with ethyl 2-bromoacetate to form 2-(7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)ethyl 2-bromoacetate. This intermediate is then reacted with phenoxypropanol to form DPA-714. The synthesis of DPA-714 is a complex process that requires expertise in synthetic chemistry.
Scientific Research Applications
DPA-714 has potential applications in various fields of scientific research, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a radiotracer for positron emission tomography (PET) imaging to study neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. In oncology, DPA-714 has been used as a tool to study the role of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide in cancer cell proliferation and apoptosis. In immunology, DPA-714 has been used to study the role of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide in immune cell function and inflammation.
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-9-10-17-13-18(22(26)24-20(17)15(14)2)11-12-23-21(25)16(3)27-19-7-5-4-6-8-19/h4-10,13,16H,11-12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFYCOFBKLLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16814043 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

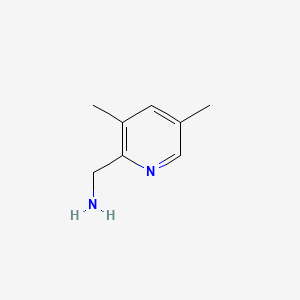

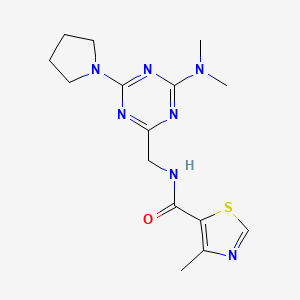
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)

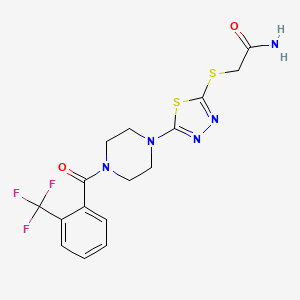
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
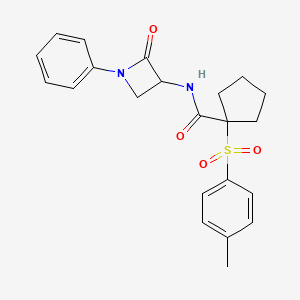

![6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621451.png)
